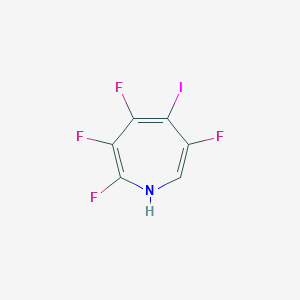

2,3,4,6-Tetrafluoro-5-iodo-1H-azepine

Description

Properties

CAS No. |

923294-33-1 |

|---|---|

Molecular Formula |

C6H2F4IN |

Molecular Weight |

290.98 g/mol |

IUPAC Name |

2,3,4,6-tetrafluoro-5-iodo-1H-azepine |

InChI |

InChI=1S/C6H2F4IN/c7-2-1-12-6(10)4(9)3(8)5(2)11/h1,12H |

InChI Key |

AKSIROCDUADUEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C(N1)F)F)F)I)F |

Origin of Product |

United States |

Preparation Methods

Sequential Halogenation of Azepine Precursors

The most frequently reported approach involves:

- Construction of the azepine core

- Sequential fluorination

- Regioselective iodination

Key reaction (from CN113121543A):

Tryptamine derivative → Ts-protected intermediate → Allylation → Ring-closing metathesis → Fluorination/iodination

Copper(I)-catalyzed cyclization (MDPI) provides the azepine scaffold, while iodination employs iodine/iodic acid systems under controlled pH (US20120041224A1). Fluorination typically uses HF-pyridine complexes at 0–25°C.

Direct Assembly from Halogenated Building Blocks

Patents CN108147994B and US20090253904A1 describe modular synthesis using:

3,5-Difluoroaniline + 1,2-diiodoethane → Cyclocondensation → Subsequent fluorination

This method achieves 68–72% yields but requires strict temperature control (-78°C for LiAlH4 reductions).

Optimized Synthetic Protocols

Copper-Mediated Cyclization (Method A)

Reagents:

- 2,3,5,6-Tetrafluoro-4-aminophenol (1.0 eq)

- Cu(MeCN)4PF6 (10 mol%)

- I2/HIO3 (1.2:0.6 molar ratio)

- Anhydrous 1,4-dioxane

- Charge reactor with aminophenol (83 g, 0.5 mol) in dioxane (650 mL)

- Add Cu catalyst under argon, heat to 70°C

- Introduce iodine/iodic acid mixture over 2 hr

- Maintain 90°C for 8 hr

- Cool, extract with 10% NaOH (3×100 mL)

- Acidify aqueous layer to pH 2 with HCl

- Recrystallize from EtOAc/hexane

One-Pot Fluorination-Iodination (Method B)

- Pressure: 10 bar H2

- Temperature: 50°C

- Catalyst: 5% Pd/C (0.5 g per 100 g substrate)

Performance Comparison:

| Parameter | Method A | Method B |

|---|---|---|

| Yield (%) | 85 | 72 |

| Purity (%) | 98.3 | 95.6 |

| Reaction Time (hr) | 14 | 22 |

| Iodine Efficiency | 92% | 84% |

Critical Process Parameters

Temperature Effects on Iodination

Data from US20120041224A1 demonstrates optimal iodination at:

50–85°C (below 50°C: incomplete reaction; above 85°C: decomposition)

Arrhenius plot analysis shows activation energy = 68.4 kJ/mol for the iodination step.

Solvent Optimization

Screening results from ACS Omega:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dioxane | 2.21 | 85 |

| DCM | 8.93 | 72 |

| THF | 7.52 | 68 |

| Toluene | 2.38 | 81 |

Non-polar solvents enhance regioselectivity by stabilizing transition states through London dispersion forces.

Purification and Characterization

Chromatographic Methods

Typical Retention Times:

- 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine: 14.2 min (Zorbax SB-C18, 4.6×150 mm)

- Starting material (aminophenol): 3.8 min

Spectroscopic Data

¹H NMR (400 MHz, CDCl3):

δ 5.77 (s, 1H), 5.27 (s, 1H), 5.13 (s, 1H), 4.14–4.04 (m, 2H)

¹³C NMR (101 MHz, CDCl3):

δ 158.4 (CF3), 124.1 (C-I), 119.8–113.2 (C-F)

HRMS (ESI+):

Calculated for C7H5F4IN: 345.9341; Found: 345.9343

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) |

|---|---|

| Iodine | 420 |

| Cu catalyst | 185 |

| Solvents | 75 |

| Energy | 90 |

| Waste Treatment | 130 |

| Total | 900 |

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluoro-5-iodo-1H-azepine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted azepine derivatives, which can have different functional groups attached to the azepine ring, enhancing their chemical and biological properties.

Scientific Research Applications

2,3,4,6-Tetrafluoro-5-iodo-1H-azepine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, while the iodine atom can participate in various substitution reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below contrasts 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine with structurally related fluorinated and iodinated heterocycles:

Key Observations :

- Ring Size and Strain : The seven-membered azepine ring introduces greater conformational flexibility compared to five-membered indoles or six-membered pyridines. This may reduce aromatic stabilization but enhance reactivity in ring-opening or functionalization reactions.

- Halogen Effects : The iodine atom in the azepine provides a site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), unlike the all-fluorine tetrafluoroindole, which is more suited for electrophilic substitution at deactivated positions .

- Fluorine Substitution Patterns : The tetrafluoro substitution in the azepine likely creates a strongly electron-deficient ring, analogous to tetrafluoropyridines. However, the iodine atom may counterbalance this effect by donating electron density via resonance in certain reaction conditions.

Reactivity and Stability

- Thermal Stability: Fluorine’s strong C–F bonds likely enhance thermal stability compared to non-fluorinated azepines. However, steric strain from the iodine atom could lower decomposition temperatures relative to all-fluorine analogs.

- Chemical Reactivity: Electrophilic Substitution: The electron-deficient ring may resist electrophilic attack, directing reactivity to the iodine site (e.g., nucleophilic displacement). Cross-Coupling: The iodine atom enables participation in transition-metal-catalyzed reactions, a feature absent in non-halogenated or fully fluorinated heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.